Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Properties
IUPAC Name |
ethyl 4-phenyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-17(23)16-15(13-9-5-3-6-10-13)21-19(26-16)22-18(24)20-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHASJCUMZZTICD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aniline with ethyl 2-bromo-4-phenylthiazole-5-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the thiazole moiety. Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has been investigated for its efficacy against various pathogens, including bacteria and fungi.
- Mechanism of Action : The thiazole ring system is known to interfere with microbial cell wall synthesis and disrupt metabolic processes. This compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies:
- A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Another investigation found that similar thiazole derivatives showed antifungal activity against Candida albicans and Aspergillus niger, indicating the potential for developing antifungal agents from this compound .
Anticancer Potential
The thiazole derivatives have been explored for their anticancer properties. This compound may act by inducing apoptosis in cancer cells or inhibiting tumor growth.
Research Findings:
- In vitro studies have indicated that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
- The compound's structure allows for modifications that can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.
Evidence:
- Studies have shown that thiazole derivatives can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation . This makes them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the aniline or thiazole components can significantly influence its pharmacological properties.
Key Insights:
Mechanism of Action
The mechanism of action of Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(anilinocarbonyl)amino]-1,3-thiazole-4-carboxylate
- Ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[(anilinocarbonyl)amino]-4-ethyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is unique due to the presence of the phenyl group at the 4-position of the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The phenyl group can enhance the compound’s ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy in certain applications.
Biological Activity
Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (CAS No. 339015-94-0) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound exhibits promising anticancer properties, primarily through its interaction with specific cellular pathways.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.422 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Purity | >90% |
Recent studies have highlighted the compound's ability to inhibit SIRT2 (Sirtuin 2), a member of the sirtuin family of proteins involved in cellular regulation. Inhibition of SIRT2 has been linked to increased acetylation of α-tubulin, which is crucial for microtubule stability and function. This mechanism is significant because altered microtubule dynamics can lead to cancer cell death. The compound demonstrated an IC50 value of 8.6 μM against recombinant SIRT2, indicating its potency in inhibiting this target .
Anticancer Effects
- Cell Viability and Toxicity : In vitro studies using SCC13 cells (a human skin cancer cell line) showed that treatment with this compound resulted in concentration-dependent cell death after 48 hours of exposure. The compound significantly increased levels of acetylated α-tubulin compared to control groups, confirming its role in inhibiting SIRT2 activity .
- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. For instance, derivatives of thiazole compounds have shown effectiveness against hepatocellular carcinoma (HepG2) and other cancer types, suggesting a broad spectrum of anticancer activity .
Other Biological Activities
In addition to its anticancer properties, thiazole derivatives have been reported to exhibit antioxidant activities and potential neuroprotective effects. Some studies indicate that certain thiazole compounds can scavenge free radicals and protect against oxidative stress in cellular models .
Case Studies and Research Findings
Several research articles have documented the biological activity of thiazole derivatives similar to this compound:
- Study on SIRT2 Inhibition : A study published in Molecules detailed the synthesis and evaluation of thiazole-based SIRT2 inhibitors, highlighting their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Cytotoxicity Assessment : Another study assessed various thiazole derivatives against multiple cancer cell lines, reporting IC50 values ranging from 0.06 µM to higher concentrations depending on the specific derivative and cancer type tested .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate to improve yield and purity?
- Methodology : Use multi-step protocols involving cyclocondensation of thiourea derivatives with α-bromo ketones under reflux conditions. Ethanol or acetic acid as solvents with sodium acetate as a catalyst enhances reaction efficiency. Monitor intermediates via TLC and characterize products using and for structural validation .
- Critical Parameters : Reaction temperature (80–100°C), pH control (4–6), and stoichiometric ratios (1:1.1 for aniline to thiazole precursor) are crucial for minimizing side products like unreacted thiourea derivatives .
Q. What in vitro assays are suitable for initial screening of the compound’s biological activity?
- Approach : Employ enzyme inhibition assays (e.g., COX-2 or kinase targets) and cytotoxicity tests (MTT assay on cancer cell lines). For antimicrobial screening, use agar diffusion against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
- Data Interpretation : Compare IC values with structurally similar compounds (e.g., ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate) to identify activity trends .
Q. How can researchers validate the structural integrity of the compound post-synthesis?
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR to verify functional groups (e.g., C=O at ~1700 cm). X-ray crystallography (if crystals are obtainable) provides definitive proof of the thiazole ring and substituent geometry .
Advanced Research Questions
Q. What strategies resolve contradictory data in bioactivity studies across different biological models?
- Case Analysis : If the compound shows high cytotoxicity in mammalian cells but low antimicrobial activity, evaluate membrane permeability (e.g., logP calculations) or efflux pump resistance. Use molecular docking to assess binding affinity variations across species-specific targets (e.g., bacterial vs. human kinases) .
- Experimental Design : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- SAR Insights : Replace the ethyl ester group with a methyl or tert-butyl ester to improve metabolic stability. Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance bioavailability. Compare with analogs like ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate for solubility and potency trends .
- In Silico Tools : Use QSAR models to predict ADME properties and prioritize derivatives for synthesis .
Q. What mechanistic studies elucidate the compound’s interaction with its primary biological target?
- Techniques : Employ fluorescence quenching assays to study protein-ligand interactions. For enzyme targets, perform kinetic studies (Lineweaver-Burk plots) to determine inhibition mode (competitive/uncompetitive). Cryo-EM or X-ray crystallography can map binding sites .
- Case Example : highlights similar compounds as enzyme inhibitors, suggesting analogous mechanisms for this thiazole derivative.
Q. How do researchers address batch-to-batch variability in synthesis for reproducibility?
- Quality Control : Implement HPLC purity checks (>95%) and standardized reaction conditions (e.g., inert atmosphere for moisture-sensitive steps). Document deviations in reagent sources or storage conditions .
- Data Documentation : Use a reaction matrix to track variables (e.g., solvent purity, stirring rate) and their impact on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
